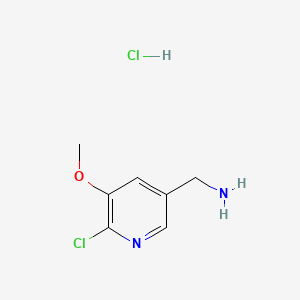

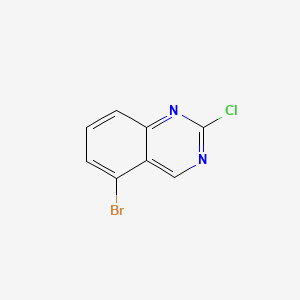

![molecular formula C13H13N3O B597564 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile CAS No. 1272755-93-7](/img/structure/B597564.png)

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

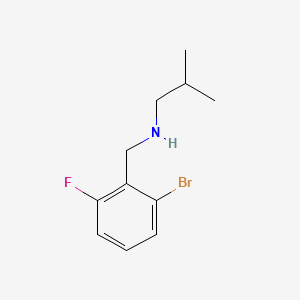

“2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile” (CAS# 1272755-93-7) is a research chemical . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Molecular Structure Analysis

The molecular weight of this compound is 227.26 and its molecular formula is C13H13N3O . The IUPAC name is 2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile .Physical And Chemical Properties Analysis

This compound has a complexity of 379 and a topological polar surface area of 64.9 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is canonicalized .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Applications

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the broader category of research focused on developing efficient synthetic pathways for complex organic compounds. This research highlights the importance of finding cost-effective and environmentally friendly synthesis methods for pharmaceutical intermediates, which could be relevant for synthesizing compounds like "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" (Qiu et al., 2009).

Environmental Impact of Chemical Compounds

Research on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment sheds light on the persistence and removal challenges of pharmaceutical compounds in the environment. This work underscores the need for understanding the environmental behavior of synthetic chemicals, including potential degradation products of complex molecules such as "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" (Kosjek et al., 2012).

Antiepileptic Drugs and Receptor Antagonism

The review of Perampanel, a selective, non-competitive AMPA receptor antagonist used for the treatment of partial-onset seizures, offers insights into drug development targeting specific neurotransmitter systems. This research could provide a framework for studying the potential biological activities of "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" in the nervous system (Rektor, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXXSXUSAHYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile | |

CAS RN |

1272755-93-7 |

Source

|

| Record name | Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)